molecular formula C10H12F3N3O2 B7582403 1-[3-(Hydroxymethyl)azetidin-1-yl]-2-[3-(trifluoromethyl)pyrazol-1-yl]ethanone

1-[3-(Hydroxymethyl)azetidin-1-yl]-2-[3-(trifluoromethyl)pyrazol-1-yl]ethanone

Katalognummer B7582403
Molekulargewicht: 263.22 g/mol
InChI-Schlüssel: XDFIEDQSUJAUIE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[3-(Hydroxymethyl)azetidin-1-yl]-2-[3-(trifluoromethyl)pyrazol-1-yl]ethanone, also known as AZD-9668, is a small molecule inhibitor that targets neutrophil elastase (NE). NE is an enzyme that plays a key role in the pathogenesis of chronic obstructive pulmonary disease (COPD) and other inflammatory diseases. AZD-9668 has been studied extensively for its potential therapeutic applications in COPD and other inflammatory diseases.

Wirkmechanismus

1-[3-(Hydroxymethyl)azetidin-1-yl]-2-[3-(trifluoromethyl)pyrazol-1-yl]ethanone is a selective inhibitor of NE, which is an enzyme that plays a key role in the pathogenesis of COPD and other inflammatory diseases. NE is released by neutrophils, which are immune cells that are involved in the inflammatory response. NE breaks down elastin, a key component of lung tissue, leading to the destruction of lung tissue and the development of COPD. By inhibiting NE, 1-[3-(Hydroxymethyl)azetidin-1-yl]-2-[3-(trifluoromethyl)pyrazol-1-yl]ethanone reduces inflammation and prevents the destruction of lung tissue.
Biochemical and Physiological Effects
1-[3-(Hydroxymethyl)azetidin-1-yl]-2-[3-(trifluoromethyl)pyrazol-1-yl]ethanone has been shown to reduce inflammation and improve lung function in animal models of COPD. In clinical trials, 1-[3-(Hydroxymethyl)azetidin-1-yl]-2-[3-(trifluoromethyl)pyrazol-1-yl]ethanone has been shown to reduce NE activity in the lungs of patients with COPD, indicating its potential as a therapeutic agent for this disease. 1-[3-(Hydroxymethyl)azetidin-1-yl]-2-[3-(trifluoromethyl)pyrazol-1-yl]ethanone has also been studied for its potential therapeutic applications in other inflammatory diseases, such as cystic fibrosis and bronchiectasis.

Vorteile Und Einschränkungen Für Laborexperimente

1-[3-(Hydroxymethyl)azetidin-1-yl]-2-[3-(trifluoromethyl)pyrazol-1-yl]ethanone has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It is also selective for NE, which makes it a useful tool for studying the role of NE in inflammation and disease. However, 1-[3-(Hydroxymethyl)azetidin-1-yl]-2-[3-(trifluoromethyl)pyrazol-1-yl]ethanone has some limitations for lab experiments. It is not a specific inhibitor of NE and can also inhibit other proteases, which can complicate the interpretation of experimental results.

Zukünftige Richtungen

There are several future directions for the study of 1-[3-(Hydroxymethyl)azetidin-1-yl]-2-[3-(trifluoromethyl)pyrazol-1-yl]ethanone. One direction is to further investigate its potential therapeutic applications in COPD and other inflammatory diseases. Another direction is to study its mechanism of action in more detail, including its effects on other proteases and its interactions with other molecules in the inflammatory pathway. Additionally, 1-[3-(Hydroxymethyl)azetidin-1-yl]-2-[3-(trifluoromethyl)pyrazol-1-yl]ethanone could be used as a tool to study the role of NE in other diseases and biological processes. Overall, 1-[3-(Hydroxymethyl)azetidin-1-yl]-2-[3-(trifluoromethyl)pyrazol-1-yl]ethanone has the potential to be a valuable therapeutic agent and research tool for the study of inflammation and disease.

Synthesemethoden

1-[3-(Hydroxymethyl)azetidin-1-yl]-2-[3-(trifluoromethyl)pyrazol-1-yl]ethanone was first synthesized by AstraZeneca Pharmaceuticals. The synthesis method involves several steps, including the reaction of 3-(trifluoromethyl)pyrazole with 2-bromoethanone, followed by the reaction of the resulting compound with 3-aminomethylazetidine. The final product is obtained after several purification steps.

Wissenschaftliche Forschungsanwendungen

1-[3-(Hydroxymethyl)azetidin-1-yl]-2-[3-(trifluoromethyl)pyrazol-1-yl]ethanone has been extensively studied for its potential therapeutic applications in COPD and other inflammatory diseases. In preclinical studies, 1-[3-(Hydroxymethyl)azetidin-1-yl]-2-[3-(trifluoromethyl)pyrazol-1-yl]ethanone has been shown to reduce inflammation and improve lung function in animal models of COPD. In clinical trials, 1-[3-(Hydroxymethyl)azetidin-1-yl]-2-[3-(trifluoromethyl)pyrazol-1-yl]ethanone has been shown to reduce NE activity in the lungs of patients with COPD, indicating its potential as a therapeutic agent for this disease.

Eigenschaften

IUPAC Name

1-[3-(hydroxymethyl)azetidin-1-yl]-2-[3-(trifluoromethyl)pyrazol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3N3O2/c11-10(12,13)8-1-2-16(14-8)5-9(18)15-3-7(4-15)6-17/h1-2,7,17H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDFIEDQSUJAUIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CN2C=CC(=N2)C(F)(F)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.